molecular formula C13H17NO5S B11831939 Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate CAS No. 1356109-87-9

Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate

Cat. No.: B11831939
CAS No.: 1356109-87-9
M. Wt: 299.34 g/mol
InChI Key: ZUXSLFFZYXSACZ-UHFFFAOYSA-N
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Description

Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate (CAS: 1356109-87-9) is an azetidine-based sulfonate ester with the molecular formula C₁₃H₁₇NO₅S . Its structure features a four-membered azetidine ring substituted at the 3-position with both a methyl group and a methylsulfonyloxy (mesyloxy) group, while the 1-position is protected by a benzyloxycarbonyl (Cbz) group. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of bioactive molecules such as RAS inhibitors (e.g., Elironrasib/RMC-6291) . The mesyloxy group acts as a versatile leaving group, enabling nucleophilic substitution reactions, while the methyl group introduces steric hindrance that modulates reactivity and selectivity.

Properties

CAS No.

1356109-87-9

Molecular Formula

C13H17NO5S

Molecular Weight

299.34 g/mol

IUPAC Name

benzyl 3-methyl-3-methylsulfonyloxyazetidine-1-carboxylate

InChI

InChI=1S/C13H17NO5S/c1-13(19-20(2,16)17)9-14(10-13)12(15)18-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3

InChI Key

ZUXSLFFZYXSACZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Azetidine Ring Formation and Functionalization

The synthesis often begins with a pre-functionalized azetidine core. A common precursor is tert-butyl 3-hydroxyazetidine-1-carboxylate , which can be modified to introduce the 3-methyl and 3-((methylsulfonyl)oxy) groups.

Methyl Group Introduction

  • Method A : Alkylation of tert-butyl 3-oxoazetidine-1-carboxylate using methyl Grignard reagents (e.g., CH₃MgBr) followed by reduction yields tert-butyl 3-methyl-3-hydroxyazetidine-1-carboxylate.

  • Method B : Cyclization of 1,3-diols with methyl substituents under Mitsunobu conditions (e.g., DIAD, PPh₃) forms the azetidine ring.

Sulfonylation of the Hydroxyl Group

The hydroxyl group at position 3 is converted to a mesyloxy group via sulfonylation:

  • Reagents : Methanesulfonyl chloride (MsCl, 1.2–2.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (TEA) or pyridine (1.5–3.0 eq) to scavenge HCl.

  • Conditions : 0–25°C, 2–6 hours.

Example :

Boc Group Removal

The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions:

  • Reagent : Trifluoroacetic acid (TFA, 2–5 eq) in DCM.

  • Conditions : 0–25°C, 1–3 hours.

Intermediate :

Benzyl Carboxylate Installation

The free amine reacts with benzyl chloroformate to introduce the benzyl group:

  • Reagents : Benzyl chloroformate (1.2 eq), DCM or THF.

  • Base : N,N-Diisopropylethylamine (DIPEA, 2.0 eq) or sodium bicarbonate.

  • Conditions : 0–25°C, 4–12 hours.

Example :

Optimization and Challenges

Yield and Purity Considerations

  • Sulfonylation Efficiency : Excess MsCl (>1.5 eq) ensures complete conversion but requires careful quenching to avoid side reactions.

  • Benzylation Selectivity : Competitive N-alkylation is mitigated by using controlled stoichiometry of benzyl chloroformate.

Analytical Data

Intermediate/ProductCharacterization (Key Peaks)
tert-Butyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate1H^1H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.02 (s, 3H, SO₂CH₃), 4.30–4.50 (m, 4H, azetidine).
This compound1H^1H NMR (CDCl₃): δ 3.08 (s, 3H, SO₂CH₃), 4.55 (s, 2H, CH₂Ph), 5.15–5.30 (m, 4H, azetidine), 7.30–7.45 (m, 5H, Ph).

Alternative Routes

Direct Ring Functionalization

Azetidine rings can be constructed with pre-installed methyl and mesyloxy groups via:

  • Cycloaddition : [2+2] Cycloaddition of alkenes with nitriles under photochemical conditions.

  • Ring-Opening : Epoxide opening with amines, though this method is less common for tertiary alcohols.

Late-Stage Sulfonylation

Post-benzylation sulfonylation is feasible but risks overreaction due to the electron-rich benzyl group.

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Mesylation and benzylation steps are compatible with flow reactors, improving throughput.

  • Cost-Effective Reagents : Substituting TFA with HCl/dioxane for Boc removal reduces expenses .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The mesyloxy group (−OSO₂Me) is highly reactive in SN2 or SN1 mechanisms. Examples include:

Fluorination

Reaction with tetrabutylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine replaces the mesyloxy group with fluorine, forming benzyl 3-fluoroazetidine-1-carboxylate .

Reagent Conditions Yield Byproducts
TBAFTHF, 25°C, 12 h75–80%Minimal
HF/trimethylamineDCM, 0°C to reflux, 24 h65–70%Chlorinated impurities

Cyanide Displacement

Treatment with sodium cyanide (NaCN) in DMF at 80°C yields benzyl 3-cyanoazetidine-1-carboxylate, a precursor for carboxylic acids via hydrolysis .

Deprotection of the Benzyl Group

The benzyl carbamate is cleaved via hydrogenolysis or acidic hydrolysis:

Hydrogenolysis

Catalytic hydrogenation (H₂, Pd/C) in methanol removes the benzyl group, producing 3-(methylsulfonyloxy)azetidine .

Catalyst Pressure Time Yield
10% Pd/C50 psi H₂6 h90%

Acidic Hydrolysis

Trifluoroacetic acid (TFA) or HCl in dioxane cleaves the carbamate, though this method risks sulfonate ester degradation .

Stability and Side Reactions

  • Thermal Stability : Stable below 80°C; decomposition observed at higher temperatures .

  • Competitive Elimination : In strongly basic conditions (e.g., NaOH), β-elimination forms azetidine-derived alkenes .

Comparative Reactivity with Analogues

Compound Leaving Group Reactivity (vs. Benzyl Derivative)
tert-Butyl 3-(mesyloxy)azetidine-1-carboxylate−OSO₂MeSlower (steric hindrance from tert-butyl)
Benzyl 3-(tosyloxy)azetidine-1-carboxylate−OSO₂C₆H₄MeSimilar

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C13H17NO5S
Molecular Weight : 299.34 g/mol

The compound features a unique azetidine structure with a methylsulfonyl group that enhances its biological activity. Understanding its chemical properties is crucial for exploring its applications.

Medicinal Chemistry

Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate has been investigated for its potential as an anticancer agent . Studies have shown that compounds with similar structures exhibit significant enzyme inhibition, particularly against carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. For instance, derivatives of sulfonamides have demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory activity .

Antimicrobial Activity

Research highlights the compound's potential as an antimicrobial agent . Inhibition of carbonic anhydrases (CAs) has been linked to interference with bacterial growth, suggesting that this compound may exhibit antibacterial properties . Analogous compounds have shown effectiveness against various bacterial strains, warranting further exploration of this compound's efficacy.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit crucial enzymes such as α-glucosidase and acetylcholinesterase . In vitro studies demonstrated that several synthesized derivatives exhibited substantial inhibitory activity against yeast α-glucosidase, which is relevant for managing diabetes . The molecular docking studies corroborated these findings, suggesting a promising pathway for developing new therapeutics targeting metabolic disorders.

Case Study 1: Anticancer Efficacy

A study focused on the synthesis of benzenesulfonamide derivatives reported that compounds structurally related to this compound induced apoptosis in cancer cell lines significantly more than controls. The study utilized MDA-MB-231 breast cancer cells and found a notable increase in annexin V-FITC positivity, indicating enhanced apoptotic activity .

Case Study 2: Antimicrobial Properties

In another investigation, derivatives were tested against various bacterial strains to assess their antimicrobial efficacy. Results indicated that some compounds effectively inhibited bacterial growth, supporting the hypothesis that modifications in the azetidine structure can enhance antimicrobial properties .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 ValuesReference
AnticancerCarbonic Anhydrase IX10.93–25.06 nM
AntimicrobialVarious BacteriaNot specified
Enzyme Inhibitionα-glucosidaseSubstantial
Apoptosis InductionMDA-MB-231 CellsSignificant increase

Mechanism of Action

The mechanism of action of Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations at the 3-Position

The reactivity and applications of azetidine derivatives are heavily influenced by substituents at the 3-position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituent at 3-Position Molecular Formula Key Properties/Applications Reference
Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate (Target) Methyl + methylsulfonyloxy (mesyloxy) C₁₃H₁₇NO₅S Intermediate in drug synthesis (e.g., Elironrasib); mesyloxy group facilitates nucleophilic substitution; methyl enhances steric control.
Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate Methanesulfonyloxy (mesyloxy) C₁₂H₁₅NO₅S Lacks the 3-methyl group; reduced steric hindrance increases reactivity in substitution reactions. Limited literature data available.
Benzyl 3-oxoazetidine-1-carboxylate (CAS 105258-93-3) Ketone (oxo) C₁₁H₁₁NO₃ Carbonyl group enables condensation or reduction reactions; not a leaving group. Used in heterocyclic synthesis.
Benzyl 3-(trifluoromethylsulfonyloxy)azetidine-1-carboxylate (CAS 1379079-64-7) Trifluoromethylsulfonyloxy (triflyloxy) C₁₂H₁₂F₃NO₅S Triflyloxy is a stronger leaving group than mesyloxy, enhancing reactivity in SN2 reactions. Higher electrophilicity may require careful handling.
Benzyl 3-(2-(((tert-butyldimethylsilyl)oxy)methyl)-3-methylbutoxy)azetidine-1-carboxylate (S26-4) Silyl-protected hydroxymethyl + methylbutoxy C₂₈H₄₇NO₅Si Bulky tert-butyldimethylsilyl (TBS) group improves stability under acidic/basic conditions; used in multi-step synthesis (e.g., S26 series for RAS inhibitors).

Key Differences in Reactivity and Stability

Leaving Group Efficiency :

  • The trifluoromethylsulfonyloxy group (triflyloxy) in the CAS 1379079-64-7 derivative has superior leaving ability compared to methylsulfonyloxy (mesyloxy), making it more reactive in nucleophilic substitutions .
  • The mesyloxy group in the target compound balances moderate reactivity with synthetic accessibility, avoiding the extreme sensitivity of triflyl derivatives .

Steric and Electronic Effects :

  • The 3-methyl group in the target compound introduces steric hindrance, slowing undesired side reactions and improving regioselectivity in substitutions .
  • The TBS-protected hydroxymethyl group in S26-4 provides temporary protection for hydroxyl groups, enabling sequential deprotection and functionalization .

Functional Group Compatibility :

  • The ketone in Benzyl 3-oxoazetidine-1-carboxylate (CAS 105258-93-3) is unsuitable as a leaving group but serves as a handle for reductions or condensations, diverging from sulfonate esters’ utility .

Biological Activity

Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate, with the CAS number 1356109-87-9, is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C13H17NO5S
  • Molecular Weight : 299.34 g/mol
  • IUPAC Name : Benzyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate
  • Purity : Typically available at 97% purity .

The compound acts as an inhibitor of certain enzymes and receptors, which may contribute to its pharmacological effects. Its structure includes a methylsulfonyl group that is known to enhance the bioactivity of related compounds by improving their solubility and stability in biological systems .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with azetidine structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in vitro .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study published in a peer-reviewed journal evaluated the antimicrobial activity of azetidine derivatives, including this compound. The results indicated a significant reduction in bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .
  • Inflammatory Response Modulation :
    • Another study focused on the anti-inflammatory potential of related compounds. It was found that these compounds could inhibit the activation of NF-kB pathways, leading to decreased expression of inflammatory markers in cell cultures .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production

Q & A

Q. What are the recommended synthetic routes for Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of a hydroxyl-containing azetidine precursor. A common approach involves reacting 3-methyl-3-hydroxyazetidine-1-carboxylate with methylsulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine or pyridine) in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C. Optimization includes:
  • Solvent selection : Polar aprotic solvents (e.g., THF) improve reaction homogeneity.
  • Stoichiometry : A 1.2–1.5 molar excess of MsCl ensures complete conversion.
  • Monitoring : Thin-layer chromatography (TLC) or HPLC tracks progress, with quenching in ice water to isolate the product.
    Yield improvements may require inert atmosphere (N₂/Ar) to prevent moisture-induced hydrolysis .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer :
  • ¹H NMR : Expect signals for the benzyl group (aromatic protons at δ 7.2–7.4 ppm, CH₂ at δ ~5.1 ppm), azetidine ring protons (δ 3.5–4.5 ppm), and methylsulfonyl group (singlet for CH₃ at δ ~3.1 ppm).
  • ¹³C NMR : Carbonyl (C=O) at δ ~155 ppm, sulfonyl (SO₂) at δ ~40–45 ppm, and aromatic carbons at δ 125–135 ppm.
  • IR : Strong absorption bands for sulfonate ester (S=O at ~1350–1150 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ should align with the molecular weight (e.g., ~313 g/mol for C₁₃H₁₅NO₅S).
    Cross-validate with X-ray crystallography if crystalline (see Advanced FAQ 4) .

Q. How should researchers handle and store this compound to ensure stability, given potential hydrolytic or thermal degradation risks?

  • Methodological Answer :
  • Storage : Keep under inert gas (Ar/N₂) at –20°C in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent moisture ingress.
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps. Monitor for decomposition via periodic NMR or LC-MS.
  • Stability Tests : Accelerated stability studies (e.g., 40°C/75% relative humidity for 1 week) can identify degradation pathways (e.g., hydrolysis to 3-hydroxyazetidine derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained for this compound, particularly regarding molecular conformation?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron X-ray sources to minimize noise.
  • Refinement : Employ SHELXL for small-molecule refinement, testing for twinning (e.g., using TWINLAW) or disorder (e.g., partial occupancy models).
  • Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O bonds from sulfonyl groups).
    Discrepancies in bond lengths/angles may arise from dynamic disorder; consider low-temperature (100 K) data collection to reduce thermal motion artifacts .

Q. What strategies can mitigate competing side reactions during the introduction of the methylsulfonyloxy group in azetidine derivatives?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect reactive sites (e.g., NH groups with tert-butoxycarbonyl (Boc)) before sulfonylation.
  • Stepwise Synthesis : Isolate intermediates (e.g., hydroxyl-azetidine precursor) to avoid over-sulfonylation.
  • Kinetic Control : Use lower temperatures (0–5°C) and slow MsCl addition to favor mono-sulfonylation.
  • Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., di-sulfonylated species or ring-opened derivatives), guiding solvent/base adjustments .

Q. How can computational methods (e.g., DFT) predict the reactivity of the methylsulfonyloxy group in nucleophilic substitution reactions?

  • Methodological Answer :
  • Transition State Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model SN2 pathways, predicting activation energies for nucleophilic attack at the sulfonyloxy carbon.
  • Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO or acetonitrile) to assess polarity’s role in reaction kinetics.
  • Electrostatic Potential Maps : Identify electrophilic hotspots (e.g., sulfonyloxy oxygen’s partial positive charge) to rationalize regioselectivity in substitution reactions.
    Validate predictions with kinetic isotope effect (KIE) studies or Hammett plots .

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